Tribenzo(a,d,g)coronene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographene Analogues
Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of multiple fused aromatic rings. mdpi.com These molecules, which are non-polar and typically planar, are of great interest due to their unique electronic and photophysical properties. mdpi.com The simplest PAH is naphthalene (B1677914), with more complex structures like coronene (B32277) being the subject of intense research. mdpi.com
Within the broader category of PAHs, a significant area of focus is on "nanographenes," which are essentially large, well-defined fragments of graphene. These molecules serve as critical models for understanding the properties of graphene and offer a level of precision in their structure and properties that is not achievable with bulk graphene. Tribenzo(a,d,g)coronene, as an expanded version of the coronene molecule, fits squarely within this classification of nanographene analogues. Its structure, featuring additional fused benzene (B151609) rings, extends the π-conjugated system of the coronene core, leading to distinct and potentially advantageous properties.
Significance of Expanded Coronene Derivatives in Advanced Materials Science
The expansion of the coronene framework to create derivatives like this compound has profound implications for advanced materials science. The systematic extension and expansion of the coronene backbone enrich the photophysical and electrochemical properties of the resulting molecules. This has led to their investigation for a wide range of applications.
Highly symmetric coronenes and their expanded versions, such as tribenzocoronenes, are considered to have significant potential in charge-transporting materials, electroluminescent devices, and sensors. The ability to introduce functional groups onto the coronene architecture allows for the fine-tuning of their electronic properties, making them highly versatile building blocks for organic electronics. For instance, coronene derivatives have been explored for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as components in liquid crystalline materials. The inherent photostability and strong intermolecular interactions of these expanded systems are key attributes that make them attractive for these applications.
Historical Overview of this compound Research Trajectory
The study of coronene itself has a long history, with its presence in natural sources like the mineral carpathite being known for some time. However, the focused synthesis and characterization of its expanded derivatives, including this compound, is a more modern endeavor. A 2021 review highlights the recent surge in new designs of coronene-based PAHs, moving beyond the early-era research to explore more complex architectures.
Early research into related isomers, such as a 2007 report on the synthesis of "double-concave" tribenzo[a,g,m]coronenes, indicates that the scientific community was beginning to explore the construction of these complex topologies in the mid-2000s. mdpi.com More recent research has focused on developing efficient synthetic routes to this compound derivatives, often employing methods like the Diels-Alder reaction followed by Scholl oxidation. These modern synthetic strategies have enabled systematic investigations into how different substituents on the this compound core affect its optical and electrochemical properties, paving the way for its use in advanced materials.
Detailed Research Findings
Recent research has provided valuable insights into the properties of substituted this compound derivatives. A 2023 study by researchers at Hebei University detailed the synthesis and characterization of a family of these compounds. Their findings demonstrate the tunability of the electronic and optical properties through chemical modification.
The synthesis involved a multi-step process culminating in a Scholl oxidation to form the final this compound core. The resulting derivatives were found to emit green fluorescence and exhibit interesting electrochemical behaviors. The introduction of different functional groups was shown to have a significant effect on the absorption, emission, and redox properties of the molecules. For instance, a derivative featuring an iodine atom (3d) displayed the lowest quantum yield, a phenomenon attributed to the heavy atom effect.
The following interactive tables summarize some of the key photophysical and electrochemical data for a series of substituted this compound derivatives, as reported in the aforementioned study.
Photophysical Properties of Substituted this compound Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|
| 3a | 451 | 506 | 1.7 | 8.40 |
| 3b | - | - | 1.9 | 16.22 |
| 3c | - | - | 0.51 | 31.32/5.06 |
| 3d | - | - | 0.27 | 2.09/14.29 |
| 3e | - | - | 5.2 | 12.50 |
Data sourced from a 2023 study on substituted this compound derivatives. Note: Specific absorption and emission maxima for all derivatives were not provided in the source.
Electrochemical Properties of Substituted this compound Derivatives
| Compound | First Oxidation Potential (V vs Fc+/Fc) | Calculated HOMO Energy Level (eV) |
|---|---|---|
| 3a | 0.66 | -5.46 |
| 3b | 0.61 | -5.41 |
| 3c | 0.59 | -5.39 |
| 3d | 0.60 | -5.40 |
| 3e | 0.72 | -5.52 |
Data sourced from a 2023 study on substituted this compound derivatives.
These findings underscore the potential of this compound as a versatile platform for the development of new materials with tailored optoelectronic properties. The ability to systematically modify its structure and, in turn, its function, positions it as a key compound in the ongoing quest for next-generation organic electronics and other advanced technologies.
Structure
3D Structure
Properties
CAS No. |
313-62-2 |
|---|---|
Molecular Formula |
C36H18 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene |
InChI |
InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H |
InChI Key |
IUVKKZUCDGHBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61 |
Origin of Product |
United States |
Synthetic Methodologies for Tribenzo A,d,g Coronene and Its Derivatives
Cycloaddition Reaction Strategies
Cycloaddition reactions are a cornerstone in the synthesis of the tribenzo(a,d,g)coronene core, providing an efficient means to construct the foundational polycyclic framework.
Diels-Alder Reaction Protocols for Core Construction
The Diels-Alder reaction, a powerful tool in organic synthesis, is instrumental in building the intricate carbon skeleton of this compound derivatives. mdpi.comresearchgate.net This [4+2] cycloaddition reaction typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring. In the context of this compound synthesis, a key intermediate is often formed through a classical Diels-Alder reaction. For instance, substituted 2,7-di-tert-butyl-9,14-diphenyldibenzo[de,qr]tetracenes can be synthesized via the reaction between 2,7-di-tert-butyl-9,11-diphenyl-10H-cyclopenta[e]pyren-10-one and a substituted 2-aminobenzoic acid in the presence of isopentyl nitrite. mdpi.com This approach allows for the introduction of various substituents onto the core structure, enabling the fine-tuning of the molecule's properties. mdpi.com
The versatility of the Diels-Alder reaction is further highlighted by its application in the synthesis of precursors for negatively curved nanographenes and nanobelts, where dibenzo[3,4:7,8]cycloocta[1,2-c:5,6-c']difuran and the Sondheimer-Wong diyne are key reactants. nih.gov The reaction conditions, including the choice of solvent and temperature, are critical for achieving high yields and selectivity.
Subsequent Oxidation Processes (e.g., Scholl Oxidation) for Aromatization
Following the construction of the core structure via cycloaddition, an aromatization step is necessary to yield the final, fully conjugated this compound system. The Scholl reaction is a widely employed method for this transformation. mdpi.comnih.gov This intramolecular oxidative coupling reaction facilitates the formation of new aryl-aryl bonds through C-H activation, leading to the planarization and extension of the π-conjugated system. nih.gov
In a typical procedure, the precursor molecule is treated with a strong oxidizing agent and a Lewis acid. For example, a mixture of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and triflic acid (TfOH) in anhydrous dichloromethane (B109758) is effective for the Scholl oxidation of substituted dibenzo[de,qr]tetracene intermediates to the corresponding this compound derivatives. mdpi.com The reaction is often carried out at low temperatures to control its reactivity and minimize side reactions. mdpi.com The choice of the oxidant system is crucial, with various systems like AlCl₃/Cu(OTf)₂/CS₂ being explored to improve efficiency and yield. nih.gov
Transition-Metal-Catalyzed Coupling Approaches
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including extended PAHs.
Palladium-Catalyzed Suzuki Coupling for Extended Structures
While direct information on the use of Suzuki coupling for extending this compound itself is not prevalent in the provided context, this palladium-catalyzed cross-coupling reaction is a well-established method for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters. This methodology is broadly applicable in the synthesis of large, conjugated systems and could theoretically be applied to functionalized this compound precursors to create even larger, more complex PAH architectures. The power of this reaction lies in its functional group tolerance and its ability to create specific, programmed linkages.
Alkyne Benzannulation Reactions for π-Conjugation Expansion
Alkyne benzannulation has emerged as a significant strategy for extending the π-conjugation of PAHs. researchgate.netresearchgate.netnih.gov This method involves the construction of new benzene (B151609) rings onto an existing aromatic framework, a process that is energetically favorable due to the conversion of a high-energy alkyne bond into a stable aromatic ring. nih.gov
These reactions can be promoted by Brønsted acids, Lewis acids, or transition metals. researchgate.net For instance, Brønsted acids like triflic acid (TfOH) have been used to effect the benzannulation of alkynes to create peri-condensed systems. nih.gov This approach has been successfully applied to the synthesis of various nanographenes and graphene nanoribbons. researchgate.netresearchgate.net A key advantage of this methodology is the potential to introduce functional groups via the alkyne precursors, which can enhance solubility and influence the final structure of the extended PAH. nih.gov Metal-free alkyne annulation reactions have also been developed as a C-H functionalizing strategy for the π-extension of heteroatom-doped PAHs. nih.gov
Anionic Cyclodehydrogenation Mechanisms: Theoretical and Experimental Analyses
Cyclodehydrogenation is a critical step in the synthesis of many large PAHs, leading to the final planar, aromatic structure. researchgate.net While the Scholl reaction represents an oxidative cyclodehydrogenation, anionic cyclodehydrogenation offers an alternative pathway. This process typically involves the formation of radical anions or dianions of a precursor molecule, which then undergo intramolecular cyclization followed by dehydrogenation.
Theoretical calculations, such as Density Functional Theory (DFT), play a crucial role in understanding the mechanisms of these reactions. They can be used to calculate the enthalpies of formation of large PAHs and to model the transition states of the cyclization process. researchgate.net Experimental techniques, such as scanning tunneling microscopy (STM), can provide direct visualization of the products of on-surface cyclodehydrogenation reactions, offering a powerful tool to verify the outcomes predicted by theoretical models. researchgate.net The combination of theoretical and experimental analyses allows for a detailed understanding of the reaction pathways and the factors that control the regioselectivity and efficiency of the cyclodehydrogenation process.
Data Tables
Table 1: Synthesis of Substituted this compound Derivatives mdpi.com
| Compound | Precursor | Reagents and Conditions | Yield |
| 3b | 2b | TfOH, DDQ, CH₂Cl₂, -30 °C | 66% |
| 3d | 2b | TfOH, DDQ, CH₂Cl₂, -30 °C | 90% |
| 3e | 3c | CuCN, NMP | 24% |
Table 2: Electrochemical Properties of Functionalized this compound Derivatives mdpi.com
| Compound | Oxidation Potential (V vs Fc⁺/Fc) | HOMO Energy Level (eV) |
| 3a | 0.66 | -5.46 |
| 3b | 0.61 | -5.41 |
| 3c | 0.59 | -5.39 |
| 3d | 0.60 | -5.40 |
| 3e | 0.72 | -5.52 |
Building Block Synthesis Paradigms
A prevalent strategy for constructing the this compound core involves the use of pre-formed triphenylene (B110318) units. This approach offers a convergent and often modular route to these intricate structures.
Triphenylene-Based Synthetic Routes
Triphenylene (C₁₈H₁₂) serves as a fundamental building block for the synthesis of larger PAHs, including this compound. researchgate.net Its planar and highly symmetric D₃h structure makes it an ideal precursor for creating well-defined nanographene structures. researchgate.netwikipedia.org Various synthetic methods have been developed that utilize triphenylene and its derivatives to construct the larger coronene (B32277) framework.
One notable method begins with the functionalization of triphenylene at the 1, 5, and 9 positions. This is achieved by first preparing 1,5,9-triamidotriphenylene, which then undergoes diazotization and halogenation to yield a tri-halogenated triphenylene intermediate. google.com This intermediate can then participate in a Sonogashira cross-coupling reaction with various alkynes to introduce new side chains. The final step involves a metal-catalyzed cyclization reaction under the influence of an organic base to form the 1,5,9-trisubstituted coronene compounds. google.com This method is advantageous due to the relatively short synthesis route and the accessibility of the starting materials. google.com
Another approach involves the gas-phase synthesis of coronene using a 1-halotriphenylene precursor. digitellinc.comchemistryviews.org In this high-temperature process, the 1-halotriphenylene reacts with acetylene (B1199291) (C₂H₂) to build the additional rings required for the coronene structure. digitellinc.comchemistryviews.org The synthesis of the 1-halotriphenylene precursor itself starts with the nitration of triphenylene, followed by reduction to 1-aminotriphenylene, and finally a diazotization-halogenation step to yield 1-bromotriphenylene or 1-iodotriphenylene. digitellinc.com
The cyclodehydrogenation of specifically designed triphenylene-containing precursors is another powerful strategy. This process, often referred to as a Scholl reaction, involves the intramolecular oxidative C-C bond formation to create the fused aromatic system. For instance, the cyclodehydrogenation of o-terphenyl (B166444) units within a larger molecular framework can lead to the formation of a triphenylene moiety, which is a key step in the synthesis of some PAHs. researchgate.net
| Starting Material | Key Reactions | Product | Reference |
| 1,5,9-Triamido triphenylene | Diazotization, Halogenation, Sonogashira coupling, Metal-catalyzed cyclization | 1,5,9-Trisubstituted coronene | google.com |
| Triphenylene | Nitration, Reduction, Diazotization-halogenation | 1-Halotriphenylene (precursor for coronene) | digitellinc.com |
| o-Terphenyl-containing precursors | Cyclodehydrogenation (Scholl reaction) | Triphenylene-fused PAHs | researchgate.net |
Development of Advanced Synthetic Protocols
To further enhance the properties and accessibility of this compound and its analogs, researchers are exploring more advanced and efficient synthetic methods. These include strategies to create conformationally distinct molecules and techniques to enable large-scale production.
Facile Synthesis of Conformationally Distinct Tribenzocoronenes
The planar structure of many PAHs can be intentionally distorted to create "twisted" or "curved" molecules with unique properties. Steric hindrance in the "bay regions" of the aromatic system can induce a non-planar conformation. A facile synthesis of "Janus ‘double-concave’" tribenzo[a,g,m]coronenes has been reported, highlighting a strategy to create conformationally distinct isomers. scispace.comresearchgate.netrsc.orgnih.govrsc.org
This synthesis starts with a hexabutoxytriphenylene derivative which undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield a triphenyl-substituted hexabutoxytriphenylene. The crucial step is the oxidative cyclodehydrogenation of this precursor with ferric chloride, followed by a reductive workup, to produce the desired tribenzo[a,g,m]coronene with a "double-concave" conformation. This method provides a straightforward route to non-planar PAHs that could serve as building blocks for supramolecular chemistry and self-healing electronic materials.
| Precursor | Key Reaction | Product Conformation | Significance |
| Triphenyl-substituted hexabutoxytriphenylene | Oxidative cyclodehydrogenation (FeCl₃) | "Double-concave" | Facile route to non-planar PAHs |
Exploration of Continuous-Flow Synthesis Techniques for Scalability
The production of complex molecules like this compound on a large scale presents significant challenges for traditional batch synthesis methods. Continuous-flow chemistry offers a promising alternative for improved scalability, safety, and process control. nih.govrsc.org In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net
Molecular Architecture, Conformation, and Structural Dynamics
Elucidation of Molecular Structures via Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) analysis stands as the definitive method for the unambiguous determination of the molecular structure of tribenzo[a,d,g]coronene and its derivatives. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed three-dimensional portrait of the molecule in the solid state.
For instance, the molecular structure of 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene was successfully determined using SC-XRD. researchgate.netmdpi.com The analysis revealed that the molecule crystallizes in the monoclinic space group C2/c. mdpi.com A key finding from this study is that the benzene (B151609) rings are not coplanar, a deviation from the planar structure of the parent coronene (B32277) molecule. mdpi.com This non-planarity is a direct consequence of the steric hindrance introduced by the peripheral substituents.
Similarly, SC-XRD has been instrumental in characterizing a variety of coronene analogues. In one such study, a methyl-substituted coronene amide analogue was synthesized, and its non-planar core structure was confirmed by single-crystal X-ray analysis. rsc.orgnih.gov The introduction of methyl groups was a strategic choice to facilitate the final biarylation step in the synthesis. rsc.orgnih.gov
The crystallographic data obtained from these studies are crucial for understanding the fundamental structure of the tribenzo[a,d,g]coronene core and how it is influenced by peripheral modifications.
Table 1: Crystallographic Data for 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene mdpi.com
| Parameter | Value |
| Formula | C₄₅H₃₇Cl |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.684(3) |
| b (Å) | 13.5714(13) |
| c (Å) | 19.003(2) |
| β (°) | 100.02(4) |
| Volume (ų) | 6775(1) |
| Z | 8 |
Investigation of Intrinsic Molecular Conformations and Topography
The extended π-system of tribenzo[a,d,g]coronene gives rise to unique and non-planar molecular conformations. These intrinsic topographies are a result of the fusion of multiple benzene rings, leading to steric strain and out-of-plane distortions.
Saddle-Like Molecular Geometries
While not directly observed for the parent tribenzo[a,d,g]coronene, saddle-shaped conformations are a known feature in larger, sterically hindered polycyclic aromatic hydrocarbons (PAHs). These geometries arise to relieve the strain caused by overcrowding in certain regions of the molecule. For example, a contorted PAH synthesized from a truxene (B166851) precursor adopts a "monkey saddle" shape, as confirmed by single-crystal X-ray diffraction. nih.gov This molecule features a complex arrangement of five-, six-, and eight-membered rings, resulting in a negatively curved structure. nih.gov The concept of saddle-like distortions is also seen in other complex PAHs, where steric hindrance within the core leads to a non-planar, saddle-shaped π-conjugated system.
Janus-Type "Double-Concave" Conformations
A particularly intriguing conformation observed in a related isomer, hexabutoxytribenzo[a,g,m]coronene, is the "Janus-type" double-concave structure. nih.gov Single-crystal X-ray diffraction analysis of this molecule revealed an extraordinary conformation where the aromatic core is bent into a shape with two distinct concave faces. nih.gov This unique topography makes these molecules potentially ideal hosts for the binding of different guest molecules on each face. nih.gov The term "Janus," named after the two-faced Roman god, aptly describes this dual-sided concavity.
Influence of Peripheral Substituents on Core Distortion and Planarity
The planarity of the tribenzo[a,d,g]coronene core is highly susceptible to the influence of peripheral substituents. The introduction of bulky groups at the periphery can induce significant out-of-plane distortions to alleviate steric strain.
As demonstrated by the single-crystal X-ray structure of 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene, the presence of tert-butyl and chloro groups forces the benzene rings out of a single plane. mdpi.com This distortion from the idealized planar geometry of coronene is a common feature in substituted derivatives. mdpi.com Similarly, in a methyl-substituted coronene amide analogue, steric repulsion between the N-isobutyl group of the amide and the adjacent methyl group on the benzene ring is thought to contribute to its non-planar structure. nih.gov These findings underscore the critical role that peripheral functionalization plays in modulating the three-dimensional shape of the tribenzo[a,d,g]coronene framework.
Analysis of Molecular Flexibility and Conformational Shifting
The non-planar conformations of tribenzo[a,d,g]coronene are not static but can exhibit a degree of flexibility and undergo conformational shifting. This dynamic behavior is characteristic of many complex aromatic systems where different conformers may have closely spaced energy levels.
Computational studies on related contorted PAHs have shown that different conformations, such as twisted and negatively curved structures, can have very small energy differences. rsc.org This suggests that the molecule can interconvert between these forms. For a chiral "monkey saddle" shaped PAH, density functional theory (DFT) calculations indicated that the inversion between its two enantiomeric forms likely occurs through a twisting of the peripheral rings rather than passing through a high-energy planar intermediate. nih.gov This highlights the inherent flexibility within these large aromatic systems.
Functionalization Strategies and Their Impact on Electronic and Optical Behavior
Site-Selective Introduction of Electron-Withdrawing and Electron-Donating Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the tribenzo(a,d,g)coronene skeleton is a primary strategy for manipulating its electronic properties. EDGs, such as methoxy (-OCH3) groups, increase the electron density of the π-system, while EWGs, like cyano (-CN) or halogen groups, decrease it. These substitutions directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. mdpi.comyoutube.comyoutube.com
A family of substituted tribenzo[a,d,g]coronene derivatives has been synthesized to systematically study these effects. mdpi.com The synthetic approach often involves a Diels-Alder reaction followed by a Scholl oxidation to construct the core, with functional groups being introduced on one of the precursor molecules. mdpi.comnih.gov This allows for the placement of substituents at specific peripheral positions.
Table 1: Synthesized this compound Derivatives with Various Substituents mdpi.com
| Compound ID | Substituent Group | Classification |
| 3a | Methoxy (-OCH3) | Electron-Donating |
| 3b | Chloro (-Cl) | Electron-Withdrawing |
| 3c | Bromo (-Br) | Electron-Withdrawing |
| 3d | Iodo (-I) | Electron-Withdrawing |
| 3e | Cyano (-CN) | Electron-Withdrawing |
Systematics of Optoelectronic Property Modulation through Substitution
The nature and position of the substituents on the this compound core have a profound and predictable impact on its optoelectronic properties, including its absorption, emission, and electrochemical behavior. mdpi.com
Optical Properties: The UV-visible absorption and fluorescence spectra of substituted tribenzo(a,d,g)coronenes reveal systematic trends. A derivative with a weak electron-donating methoxy group (3a) shows a broad absorption band at around 451 nm. mdpi.com In comparison, derivatives with halogen and cyano groups exhibit similar absorption profiles. mdpi.com Notably, the introduction of a cyano group in derivative 3e leads to a bathochromic (red) shift in the absorption peak, which is attributed to the extension of the π-conjugation length. mdpi.com
All synthesized derivatives emit green fluorescence. mdpi.com However, their quantum yields vary significantly depending on the substituent. The derivative with the electron-withdrawing cyano group (3e) displays the highest quantum yield, while the iodine-containing derivative (3d) has the lowest. mdpi.com
Electrochemical Properties: Cyclic voltammetry studies demonstrate that all functionalized derivatives exhibit reversible oxidative waves. The oxidation potential is sensitive to the electronic nature of the substituent. The derivative with the electron-donating methoxy group (3a) has a higher oxidation potential compared to those with electron-withdrawing halogens (3b, 3c, 3d). mdpi.com The cyano-substituted derivative (3e) shows the highest oxidation potential, indicating that the cyano group makes it more difficult to remove an electron from the molecule. mdpi.com
Table 2: Optoelectronic Properties of Substituted this compound Derivatives mdpi.com
| Compound ID | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Oxidation Potential (V vs Fc+/Fc) |
| 3a | 451 | 506 | 1.7 | 0.66 |
| 3b | ~450 | ~505 | 1.9 | 0.61 |
| 3c | ~450 | ~505 | 0.51 | 0.59 |
| 3d | ~450 | ~505 | 0.27 | 0.60 |
| 3e | >451 (red-shifted) | ~505 | 5.2 | 0.72 |
Studies on the Heavy Atom Effect in Substituted Systems
The "heavy atom effect" is a phenomenon where the presence of atoms with high atomic numbers enhances the rate of intersystem crossing, a process where a molecule changes its spin state (e.g., from a singlet excited state to a triplet excited state). This effect can significantly influence the photophysical properties of a molecule, often leading to a decrease in fluorescence quantum yield and the appearance of phosphorescence.
In the context of substituted tribenzo(a,d,g)coronenes, a clear demonstration of the heavy atom effect is observed in derivatives containing halogens. mdpi.com Specifically, the fluorescence quantum yield decreases as the atomic number of the halogen substituent increases from chlorine to bromine to iodine. The iodo-substituted derivative (3d) exhibits the lowest quantum yield (0.27%) among the series. mdpi.com This is attributed to the strong heavy atom effect of iodine, which promotes intersystem crossing and thus quenches the fluorescence. mdpi.com
Furthermore, time-resolved fluorescence measurements show that the bromo- (3c) and iodo-substituted (3d) derivatives display a diexponential decay process, which is also indicative of the heavy atom effect influencing the excited state dynamics. mdpi.com
Development of Regioselective Functionalization Approaches
While the synthesis of this compound with substituents on a specific benzo moiety has been achieved, the development of more versatile and regioselective functionalization methods for the broader coronene (B32277) family remains an active area of research. mdpi.com The challenge lies in controlling the position of substitution on the large, symmetric aromatic surface, as an increase in the number of fused rings often leads to a multitude of potential reaction sites and complex product mixtures. chemrxiv.org
For the parent coronene and related nanographene structures, direct electrophilic aromatic substitution reactions are being explored to achieve regioselective functionalization. chemrxiv.orgnih.gov Strategies such as bromination, nitration, formylation, and Friedel-Crafts acylation have been shown to proceed with high regioselectivity on certain curved nanographene systems, offering a modular approach to differently substituted structures. chemrxiv.orgnih.govresearchgate.net These post-synthetic modifications allow for the introduction of functional groups that might not be compatible with the initial graphitization conditions. nih.gov
For instance, controllable bromination of coronene tetracarboxydiimide has been accomplished to yield mono-, di-, tri-, and tetra-brominated products, which can then be further functionalized. nih.gov These approaches, which demonstrate control over the degree and location of substitution on a coronene-based core, are crucial for creating precisely tailored molecular architectures. The principles from these studies on coronene and its derivatives are expected to guide the future development of regioselective functionalization strategies for the larger this compound system, enabling the synthesis of even more complex and functionally diverse materials.
Advanced Electronic and Photophysical Investigations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's electronic transitions and reactivity.
The electronic properties of the tribenzo(a,d,g)coronene core can be finely tuned by attaching various substituent groups. mdpi.com A study on a series of derivatives (designated 3a-3e) where different functional groups were introduced demonstrated a significant modulation of the HOMO energy levels. mdpi.com These levels were determined experimentally using cyclic voltammetry. mdpi.com
The HOMO energy levels for these compounds were calculated from their first oxidation potentials, which ranged from 0.59 V to 0.72 V versus ferrocene (B1249389) (Fc+/Fc). mdpi.com The resulting HOMO energies were -5.46 eV for compound 3a, -5.41 eV for 3b, -5.39 eV for 3c, -5.40 eV for 3d, and -5.52 eV for 3e. mdpi.com These variations highlight the influence of the substituents on the electronic structure of the molecule. mdpi.com
| Compound | Substituents | First Oxidation Potential (V vs Fc+/Fc) | Calculated HOMO Energy Level (eV) |
|---|---|---|---|
| 3a | (Structure as per source) | 0.66 | -5.46 |
| 3b | 5,10-di-tert-butyl-15-chloro | 0.61 | -5.41 |
| 3c | (Structure as per source) | 0.59 | -5.39 |
| 3d | (Structure containing iodine) | 0.60 | -5.40 |
| 3e | 5,10-di-tert-butyl-15-carbonitrile | 0.72 | -5.52 |
Data sourced from a study on substituted tribenzo[a,d,g]coronene derivatives. mdpi.com
Molecular orbital calculations provide insight into the spatial distribution of the frontier orbitals. For the substituted this compound derivatives 3a–3e, a distinct localization pattern is observed. mdpi.com The Highest Occupied Molecular Orbitals (HOMOs) are found to be spread across the substituted tribenzo[a,d,g]coronene moiety itself. mdpi.com In contrast, the Lowest Unoccupied Molecular Orbitals (LUMOs) are primarily located on the substituted dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene (B14749839) unit of the molecules. mdpi.com This separation suggests that the substituents have a lesser, though still influential, contribution to the molecular orbitals. mdpi.com
Absorption and Emission Spectroscopy
The extended conjugation of this compound derivatives gives rise to distinct absorption and emission properties, which are highly sensitive to chemical modification.
A key characteristic of the synthesized this compound derivatives (3a-3e) is their emission of green fluorescence under UV light (365 nm). mdpi.com While all compounds in the series exhibit green light, their emission maxima are slightly different, demonstrating the tunability of their photophysical properties. mdpi.com For instance, compound 3a shows a broad emission peak centered at 506 nm, while the other four compounds (3b–3e) have very similar emission maxima and spectral shapes. mdpi.com
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ). This value varies significantly across the series of derivatives, influenced largely by the nature of the substituent. mdpi.com The quantum yields were calculated to be 1.7% for 3a, 1.9% for 3b, 0.51% for 3c, and 5.2% for 3e. mdpi.com Notably, compound 3d, which contains an iodine atom, has the lowest quantum yield at 0.27%. mdpi.com This low efficiency is attributed to the "heavy atom effect," where the heavy iodine nucleus promotes intersystem crossing to the triplet state, thus quenching fluorescence. mdpi.com Conversely, the cyano-substituted derivative 3e shows the highest quantum yield of the series. mdpi.com
Time-resolved fluorescence measurements reveal the dynamics of the excited state. The fluorescence lifetimes (τs) for the this compound derivatives show considerable variation. mdpi.com Single exponential decays were observed for three of the compounds, with lifetimes recorded as 8.40 ns for 3a, 16.22 ns for 3b, and 12.50 ns for 3e. mdpi.com
In contrast, compounds 3c and 3d displayed a more complex, diexponential decay process. mdpi.com The lifetimes for 3c were 31.32 ns and 5.06 ns, while 3d had lifetimes of 2.09 ns and 14.29 ns. mdpi.com This biexponential decay, like the low quantum yield, is also ascribed to the heavy atom effect from the bromine in 3c and iodine in 3d. mdpi.com
| Compound | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetimes (τs) (ns) | Decay Profile |
|---|---|---|---|
| 3a | 1.7% | 8.40 | Monoexponential |
| 3b | 1.9% | 16.22 | Monoexponential |
| 3c | 0.51% | 31.32 / 5.06 | Diexponential |
| 3d | 0.27% | 2.09 / 14.29 | Diexponential |
| 3e | 5.2% | 12.50 | Monoexponential |
Data sourced from a study on substituted tribenzo[a,d,g]coronene derivatives, using 9,10-diphenylanthracene (B110198) as a standard. mdpi.com
Nonlinear Optical (NLO) Phenomena
Nonlinear optical phenomena are observed when the optical properties of a material are altered by the presence of intense light. This compound derivatives have been shown to exhibit notable NLO responses, which are critical for applications such as optical limiting.
Two-Photon Absorption Processes
Several substituted tribenzo[a,d,g]coronene derivatives have been found to exhibit a positive nonlinear optical response, which is partly attributed to two-photon absorption (TPA). researchgate.netnih.gov TPA is a process where a molecule simultaneously absorbs two photons of identical or different frequencies to be excited to a higher energy state. The existence of TPA in these molecules has been confirmed through techniques such as two-photon fluorescence spectroscopy using femtosecond laser excitation. researchgate.net This process, along with excited-state absorption, is considered a key contributor to the observed nonlinear absorption signals in these compounds. researchgate.net
Excited State Absorption Contributions to NLO Response
The nonlinear optical performance of tribenzo[a,d,g]coronene derivatives is also significantly influenced by excited state absorption (ESA). researchgate.netnih.gov Following initial photoexcitation, the molecule is promoted to an excited state, from which it can absorb another photon. Nanosecond transient absorption spectroscopy has been employed to probe these processes, revealing that the timescale for spectral changes is in the range of 50–1550 ns, which is characteristic of triplet excited state effects. researchgate.net
Research into Optical Limiting Properties of Derivatives
The NLO properties of tribenzo[a,d,g]coronene derivatives make them promising candidates for optical limiting applications, which are crucial for protecting sensitive optical components from high-intensity laser damage. The optical limiting performance of these materials is often evaluated by their ability to attenuate high-intensity light.
The mechanism behind the optical limiting behavior in these derivatives is generally attributed to a combination of ground-state and excited-state absorption (GSA+ESA) or two-photon and excited-state absorption (TPA+ESA). researchgate.net Research on specific derivatives has provided quantitative measures of their optical limiting capabilities. For instance, the onset optical limiting thresholds, which is the laser intensity at which the material's transmittance drops to 95%, have been determined for select compounds.
| Compound | Irradiation Energy (μJ) | Fon (J cm-2) | Reference |
|---|---|---|---|
| 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene (3b) | 20.7 | 1.7 | researchgate.net |
| 40.6 | 0.845 | ||
| 60.5 | 0.137 | ||
| Cyano-substituted tribenzo[a,d,g]coronene derivative (3e) | 20.7 | 0.272 | researchgate.net |
| 40.6 | 0.146 | ||
| 60.5 | 0.215 |
Photo-Induced Charge Transfer Dynamics
Photo-induced charge transfer is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule upon light absorption. This process is central to the operation of various optoelectronic devices, including solar cells.
Photocurrent Response in Donor-Acceptor Complexes (e.g., with Fullerene)
Thin films composed of tribenzo[a,d,g]coronene derivatives complexed with fullerene (C60) have demonstrated a strong photocurrent response when irradiated with white light. researchgate.netnih.gov In these donor-acceptor systems, the tribenzo[a,d,g]coronene derivative acts as the electron donor and fullerene as the electron acceptor.
The efficiency of photocurrent generation is linked to the photophysical properties of the donor molecule. For instance, the photocurrent response of a complex involving a cyano-substituted tribenzo[a,d,g]coronene derivative (3e-C60) was found to be superior to that of a complex with 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene (3b-C60). researchgate.net This enhanced performance is attributed to the higher quantum yield of the cyano-derivative, which facilitates a more efficient photo-induced charge transfer within the donor-acceptor system. researchgate.net
| Complex | Observation | Underlying Reason | Reference |
|---|---|---|---|
| 3b-C60 | Strong photoresponse | Photo-induced charge transfer | researchgate.net |
| 3e-C60 | Superior photocurrent response compared to 3b-C60 | Higher quantum yield of 3e leading to more efficient photo-induced charge transfer |
Enhanced Charge Transfer in Co-crystalline Assemblies
The arrangement of donor and acceptor molecules in the solid state plays a critical role in determining the efficiency of charge transfer. Co-crystalline assemblies, where donor and acceptor molecules are ordered in a regular, repeating pattern, can significantly enhance charge transfer properties. Long-range interactions within these co-crystals are a driving force behind this enhancement. researchgate.net
In such assemblies, the absorption onset is often dominated by an intense resonance corresponding to a charge-transfer excitation, which boosts the efficiency of photo-induced charge separation and transport. researchgate.net For example, organic co-crystals based on coronene (B32277) and naphthalenediimide have shown an enhanced nonlinear optical response and charge transfer due to increased intermolecular interactions. researchgate.net The formation of alternating donor-acceptor stacks in co-crystals creates pathways for efficient charge transport. The mobility of molecules within these crystals is influenced by the asymmetry of their surroundings, composition, and the degree of charge transfer and interstack interactions. researchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of tribenzo(a,d,g)coronene and its derivatives. Calculations, often employing functionals like B3LYP, are used to determine key properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov For instance, studies on substituted tribenzo[a,d,g]coronene have shown that the HOMO levels are influenced by the nature of the substituents. mdpi.com These calculations reveal that the HOMOs are typically spread over the tribenzo[a,d,g]coronene moiety, while the LUMOs are located on other parts of the molecule, indicating that substituents have a modest effect on the frontier orbitals. mdpi.com
Time-Dependent DFT (TD-DFT) calculations are instrumental in understanding the electronic absorption and emission properties of these molecules. nih.gov They can accurately predict absorption spectra, with the longest wavelength absorption often attributed to the HOMO to LUMO transition. nih.gov The accuracy of TD-DFT calculations can be influenced by the choice of functional, with hybrid functionals like B3LYP and PBE0 performing reasonably well for local π → π* transitions in organic molecules. chemrxiv.org Range-separated hybrid functionals such as CAM-B3LYP are also noted for their performance. chemrxiv.org
| Compound | Calculated HOMO Energy Level (eV) |
|---|---|
| 3a | -5.46 |
| 3b | -5.41 |
| 3c | -5.39 |
| 3d | -5.40 |
| 3e | -5.52 |
Molecular Dynamics Simulations for Conformational and Self-Assembly Prediction
Molecular dynamics (MD) simulations are a vital tool for investigating the dynamic behavior, conformational changes, and self-assembly processes of molecules like this compound. nih.govnih.govrsc.org By representing atoms or groups of atoms as nodes and their interactions as edges, MD simulations, often combined with graph theory, can analyze structural properties, dynamics, and intermolecular interactions. nih.gov These simulations can predict how molecules will arrange themselves into larger structures, such as fibrils or networks, which is crucial for understanding their material properties. nih.govrsc.org For instance, coarse-grained MD simulations have been used to study the self-assembly of peptides into fibrillar structures, a process driven by specific intermolecular interactions. nih.gov Similarly, simulations can elucidate the binding mechanisms of small molecules to larger biological structures. nih.gov
Advanced Quantum Chemical Modeling of Electronic Structures
Advanced quantum chemical modeling provides a deeper understanding of the electronic structure of complex molecules. researchgate.netnih.gov Methods like the complete active space self-consistent field (CASSCF) and multireference second-order perturbation theory (MS-CASPT2) are employed to study molecules with complex electronic configurations, such as radicals. researchgate.net These high-level calculations can accurately determine the energy ordering of different electronic states, including doublet and quartet states, which is essential for understanding their reactivity and magnetic properties. researchgate.net First-principles calculations are also used to investigate the electronic structure of solid-state materials, such as solid coronene (B32277), revealing details about their band structures and Fermi surfaces. aps.org
Graph-Theoretic Methods for Structural and Spectral Analysis
Graph theory offers a powerful framework for analyzing the structural and spectral properties of polycyclic aromatic hydrocarbons. nih.govgwu.eduresearchgate.net In this approach, molecules are represented as graphs, where atoms are vertices and bonds are edges. gwu.edu
Information Entropy Assessment of Molecular Complexity and Stability
Information entropy measures derived from graph theory can be used to assess the complexity and stability of molecular structures. This involves analyzing the connectivity and topology of the molecular graph to quantify its information content, which can be correlated with thermodynamic stability. gwu.edu
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. researchgate.netnih.govresearchgate.net These models often use topological indices, which are numerical descriptors derived from the molecular graph, to encode structural information. researchgate.net By correlating these indices with experimental data, predictive models can be developed. researchgate.netnih.gov For example, 3D-QSAR models can be generated to understand the structural requirements for a molecule to exhibit a particular biological activity, such as enzyme inhibition. nih.gov These models are valuable tools in drug discovery and materials science for designing new compounds with desired properties. researchgate.netnih.gov
Supramolecular Assemblies and Intermolecular Interactions
Self-Assembly into Ordered Nanostructures
The planar and extended π-system of tribenzo(a,d,g)coronene drives its self-assembly into well-defined, ordered nanostructures. This intrinsic property is a key area of research for creating functional molecular materials.
Formation of Regular Nanowires
The self-assembly of conducting nanostructures is a burgeoning field with the potential to revolutionize nanoelectronic devices and circuits. nih.gov Methods based on DNA origami have shown significant promise in the formation of metallic nanowires. nih.gov A primary challenge in this area is the consistent production of well-connected metallic nanostructures that can serve as interconnects in future devices. nih.gov Recent advancements include the design of nanowires with quasi-circular cross-sections, a departure from earlier rectangular or irregularly shaped versions. nih.gov It is suggested that this design enhances the reliability of the fabrication process, yielding wires with resistance comparable to those produced by top-down methods or electrochemistry. nih.gov
Columnar Packing Arrangements in Crystalline Phases
In the solid state, this compound and its derivatives often adopt columnar packing arrangements. This is a common feature for disc-like polycyclic aromatic hydrocarbons, driven by π-π stacking interactions. For instance, the single crystal structure of 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene, a derivative of this compound, reveals a specific packing pattern in its crystalline phase. nih.gov
Similarly, dodecakis(phenylthio)coronene (DPTC), a persulfurated coronene (B32277) derivative, self-assembles on a gold (Au(111)) surface into a highly ordered, π-stacked columnar "edge-on" pattern. rsc.org This columnar stacking is a surface-mediated process. rsc.org The tunneling spectra of these ordered DPTC stacks show an energetic splitting of the frontier molecular orbitals, which indicates orbital overlap and supramolecular π-π interactions between adjacent molecules. rsc.org The flexibility of DPTC molecules facilitates the formation of dense one-dimensional stacks. rsc.org Generally, this class of compounds is expected to self-assemble in neighboring π-stacks with significant dimer stabilization energies at close intermolecular distances. researchgate.net
Co-crystallization with Electron Acceptors and Weak Interactions
The electron-rich nature of the this compound core makes it an excellent electron donor. This property is exploited in the formation of co-crystals with various electron-accepting molecules, leading to materials with interesting charge-transfer properties.
Interactions with Tetracyanoquinodimethane (TCNQ) Derivatives
The stoichiometry and crystal structure of these co-crystals can be influenced by various intermolecular interactions, including the number of fluorine substituents on the TCNQ acceptor. mdpi.com For instance, co-crystals of xylene with fluorine-substituted TCNQ derivatives exhibit different donor-acceptor ratios and packing motifs. mdpi.com The formation of charge-transfer complexes between coronene and TCNQ has been shown to result in microrods with n-type semiconductor characteristics. nih.gov
| Donor | Acceptor | Stoichiometry (D:A) | Crystal System | Space Group | Ref. |
| TMTES-P | DTTCNQ | 1:1:1 (with xylene) | Triclinic | P-1 | nih.gov |
| o-xylene | F1TCNQ | 2:1 | - | - | mdpi.com |
| o-xylene | F2TCNQ | 1:1 | - | - | mdpi.com |
| o-xylene | F4TCNQ | 2:1 | - | - | mdpi.com |
| p-xylene | F1TCNQ | 1:1 | - | - | mdpi.com |
| Triphenylene (B110318) | TCNQ | - | - | - | researchgate.net |
| Triphenylene | TCNQF2 | - | - | - | researchgate.net |
| Triphenylene | TCNQF4 | - | - | - | researchgate.net |
| DPTTA | TCNQ | 1:1 | Triclinic | P-1 | shuaigroup.net |
TMTES-P: 2,8-bis(triethylsilylethynyl)pentacene DTTCNQ: 4,8-bis(dicyanomethylene)-4,8-dihydrobenzo[1,2-b:4,5-b′]dithiophene F1TCNQ, F2TCNQ, F4TCNQ: Fluorine-substituted TCNQ DPTTA: A sulfur-bridged annulene
Supramolecular Interactions with Naphthalenetetracarboxylic Diimides
Naphthalenetetracarboxylic diimides (NDIs) are another class of electron acceptors that can interact with electron-rich aromatic systems. While direct co-crystallization studies with this compound are not extensively detailed in the provided context, the principles of such interactions are well-established. NDIs have shown a strong ability to interact with G-quadruplexes, which are guanine-rich nucleic acid sequences that can form four-stranded structures. nih.gov This interaction highlights the ability of NDIs to participate in supramolecular assemblies through π-π stacking and electrostatic interactions. nih.gov The formation of such complexes is a key aspect of their potential therapeutic applications. nih.gov
Host-Guest Chemistry Utilizing this compound Cores
Analysis of Driving Forces for Self-Assembly (e.g., π-π Stacking, Dipole-Dipole Interactions)
The self-assembly of tribenzo[a,d,g]coronene and its derivatives into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. The extended π-system of the tribenzo[a,d,g]coronene core is the primary contributor to these interactions, with π-π stacking being a significant driving force. However, the introduction of substituents can modulate these interactions and introduce other forces, such as C-H···π interactions, and potentially dipole-dipole interactions, which collectively determine the final supramolecular architecture.
The planarity and large surface area of the aromatic core of tribenzo[a,d,g]coronene facilitate attractive π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. Theoretical studies on coronene, a parent compound, have shown that parallel-displaced and twisted dimer conformations are energetically favorable, maximizing the interpenetration of π-densities. mdpi.com The strength of these interactions is sensitive to the relative orientation and distance between the interacting molecules.
However, functionalization of the tribenzo[a,d,g]coronene core can significantly influence the nature and strength of π-π stacking. In the case of 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene, single-crystal X-ray diffraction analysis revealed that the benzene (B151609) rings are not in one plane, leading to a reclining-chair configuration. acs.org This deviation from planarity, coupled with the steric hindrance from the bulky tert-butyl groups, can affect the efficiency of π-π stacking. For this specific derivative, the distance between the naphthalene (B1677914) units in the pyrene (B120774) moiety of stacked molecules is 3.63 Å, which suggests that strong π-π stacking interactions are absent. acs.org
The introduction of heteroatoms or functional groups with varying electronic properties can also tune the π-π stacking interactions. For instance, studies on N-substituted coronenes have demonstrated that the number and nature of the heteroatoms can alter the electron charge density of the aromatic rings, thereby influencing the binding energies in π-stacked complexes. nih.gov Specifically, electron-withdrawing groups tend to enhance π-π stacking binding energies compared to electron-donating groups. nih.gov
While direct experimental evidence for significant dipole-dipole interactions in the self-assembly of unsubstituted tribenzo[a,d,g]coronene is limited due to its largely nonpolar nature, the introduction of polar functional groups can induce dipole moments. These dipole-dipole interactions would then contribute to the directionality and stability of the resulting supramolecular structures. The strategic placement of electron-withdrawing and electron-donating groups can create a molecular dipole, which would favor head-to-tail arrangements in the solid state to minimize electrostatic repulsion.
Table 1: Intermolecular Interaction Data for Tribenzo[a,d,g]coronene and Related Compounds
| Compound/System | Interaction Type | Key Findings | Reference |
| 5,10-di-tert-butyl-15-chlorotribenzo[a,d,g]coronene | π-π Stacking | Inter-planar distance of 3.63 Å between naphthalene units suggests weak or absent π-π stacking. The molecule adopts a non-planar, reclining-chair configuration. | acs.org |
| Coronene Dimers | π-π Stacking | Theoretical calculations show that parallel displaced and/or twisted conformations are energetically favored, maximizing π-density interpenetration. | mdpi.com |
| Benzene | N-substituted-coronene Complexes | π-π Stacking | |
| Coronene-Acetylene Complex | C-H···π Interaction | Computational studies show that C-H···π interactions are significant in determining the most stable configurations of the complex. | rsc.org |
Supramolecular Switches and Responsive Assemblies
The inherent properties of tribenzo[a,d,g]coronene and its derivatives, particularly their well-defined structure and rich electronic characteristics, make them promising candidates for the construction of supramolecular switches and responsive assemblies. These are systems where the structure and, consequently, the properties of the assembly can be reversibly altered by an external stimulus. While specific examples of supramolecular switches based solely on tribenzo[a,d,g]coronene are still emerging, the principles demonstrated in related polycyclic aromatic hydrocarbon (PAH) and nanographene systems provide a clear roadmap for future development.
Stimuli that can be used to trigger changes in supramolecular assemblies include light, temperature, pH, and the introduction of guest molecules. For instance, photoswitching behavior has been observed in derivatives of tribenzo[a,d,g]coronene. nih.gov Although this was reported for individual molecules, incorporating such photoresponsive units into a self-assembled structure could lead to light-controllable supramolecular materials. The photo-induced charge transfer observed in complexes of tribenzo[a,d,g]coronene derivatives with fullerene (C₆₀) further highlights their potential in photoresponsive systems. mdpi.com
The concept of responsive assemblies has been demonstrated with other PAHs. For example, C₃-symmetric, triphenylene-cored aza-PAHs have been shown to form supramolecular polymers whose chiroptical properties can be switched on and off by changes in temperature, solvent, and pH. acs.org This responsiveness is attributed to the modulation of non-covalent interactions, such as hydrogen bonding and CH···π interactions, that hold the assembly together. acs.org Given the structural similarities, it is conceivable that appropriately functionalized tribenzo[a,d,g]coronene derivatives could be designed to exhibit similar stimuli-responsive behavior.
Furthermore, the formation of ordered coronene clusters within a template of hexaphenylbenzene (B1630442) derivatives demonstrates a guest-induced structural transformation. In this system, the host network changes its conformation from a "snowflake" to a "honeycomb" structure upon the inclusion of coronene molecules. cas.cn This illustrates how the self-assembly process can be responsive to the presence of other chemical species.
The development of responsive assemblies based on nanographenes for applications like drug delivery also offers valuable insights. nankai.edu.cnnih.gov In these systems, a supramolecular assembly can be designed to disassemble and release a payload in response to a specific biological stimulus, such as a change in pH. The large surface area of tribenzo[a,d,g]coronene makes it an attractive platform for loading guest molecules, and the introduction of stimuli-responsive functional groups could enable the controlled release of these guests.
Table 2: Examples of Stimuli-Responsive Systems Based on PAHs and Nanographenes
| System | Stimulus | Response | Potential Application | Reference |
| C₃-Symmetric Aza-PAH Supramolecular Polymers | Temperature, Solvent, pH | Reversible on/off switching of circularly polarized luminescence. | Chiroptical materials and sensors. | acs.org |
| Tribenzo[a,d,g]coronene-Fullerene (C₆₀) Complexes | White Light | Generation of a strong photocurrent. | Optoelectronic devices. | mdpi.com |
| Hexaphenylbenzene Derivative Network with Coronene | Guest Molecule (Coronene) | Structural transformation of the host network from a snowflake to a honeycomb structure. | Fabrication of functional molecular arrays. | cas.cn |
| Coronene Derivative-based Nanographene/Polysaccharide Assembly | pH | Release of a loaded drug (Doxorubicin). | Targeted drug delivery. | nankai.edu.cnnih.gov |
Emerging Research Frontiers and Potential Applications in Advanced Materials
Organic Electronic Devices
Tribenzo[a,d,g]coronene and its derivatives are being explored for their potential to serve as key components in a new generation of organic electronic devices. Their rigid, planar structure facilitates efficient π-π stacking, which is crucial for charge transport in these devices.
While specific performance data for tribenzo[a,d,g]coronene in Organic Light-Emitting Diodes (OLEDs) is still emerging, the inherent fluorescence of its derivatives makes them attractive candidates for emissive layers. Research into substituted tribenzo[a,d,g]coronene has shown that they all exhibit green fluorescence. mdpi.com The optoelectronic properties can be tuned by the introduction of different substituent groups, which can influence the emission wavelengths and quantum yields. mdpi.com The development of efficient and stable blue, green, and red emitters is a key area of OLED research, and the structural backbone of tribenzo[a,d,g]coronene offers a robust platform for the design of new emissive materials.
The ordered packing of polycyclic aromatic hydrocarbons (PAHs) is a critical factor for achieving high charge carrier mobility in Organic Field-Effect Transistors (OFETs). The planar nature of tribenzo[a,d,g]coronene suggests that it could form well-ordered thin films, a prerequisite for efficient charge transport. Although specific mobility values for tribenzo[a,d,g]coronene are not yet widely reported, the broader class of coronene (B32277) derivatives is recognized for its potential in organic electronics due to high charge-carrier mobility. mdpi.com The self-assembly of coronene-based molecules into regular nanowires has been identified as a promising strategy for fabricating optoelectronic devices, including OFETs. mdpi.com
The strong light absorption and photocurrent response of tribenzo[a,d,g]coronene derivatives highlight their potential in photodetectors and organic solar cells. A study on a series of substituted tribenzo[a,d,g]coronene derivatives demonstrated a significant photocurrent response when complexed with fullerene (C60). mdpi.com This suggests efficient photo-induced charge transfer between the tribenzo[a,d,g]coronene derivative (as the donor) and the fullerene (as the acceptor), a fundamental process in organic photodetectors and solar cells.
The following table summarizes the electrochemical and photophysical properties of some synthesized tribenzo[a,d,g]coronene derivatives, indicating their suitability for these applications.
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 3a | -OCH3 | -5.46 | - | 451 | 542 | 18 |
| 3b | -Cl | -5.41 | - | 452 | 545 | 11 |
| 3c | -Br | -5.39 | - | 455 | 547 | 6 |
| 3d | -I | -5.40 | - | 460 | 551 | 1 |
| 3e | -CN | -5.52 | - | 453 | 530 | 25 |
Table 1: Electrochemical and photophysical data for substituted tribenzo[a,d,g]coronene derivatives. Data sourced from mdpi.com.
Furthermore, theoretical studies on coronene-based dyes have been conducted to evaluate their potential in dye-sensitized solar cells, indicating that modifications to the coronene structure can favorably alter the HOMO-LUMO energy gap for solar applications. In a related study, solar cells fabricated using derivatives of coronene have achieved high open-circuit voltages and transparency, demonstrating the promise of this class of materials for transparent photovoltaics. rsc.org
Carbon-Based Nanomaterials Development
The precise, well-defined structure of tribenzo[a,d,g]coronene makes it an invaluable tool in the bottom-up fabrication and understanding of carbon nanomaterials.
Tribenzo[a,d,g]coronene and other members of the coronene family serve as excellent molecular models for understanding the fundamental properties of graphene quantum dots (GQDs) and graphene nanoflakes. researchgate.net The size-dependent optical and electronic properties of GQDs, which arise from quantum confinement effects, can be systematically studied by examining a series of PAHs of increasing size, with tribenzo[a,d,g]coronene representing a specific size and structure within this family. researchgate.net
Semi-empirical studies on coronene-like molecules have shown that the energy of the first bright optical peak decreases with the size of the molecule, providing insights into the optical properties of GQDs. researchgate.net These model systems help to elucidate the differences between GQDs composed of pure, defect-free graphene sheets and those containing structural defects. researchgate.net
The bottom-up synthesis of graphene nanoribbons (GNRs) with atomically precise structures is a major goal in materials science for the development of next-generation electronics. This approach relies on the use of molecular precursors that are polymerized and then cyclodehydrogenated to form the desired GNR structure. Large PAHs with specific edge structures are ideal candidates for such precursors.
While the direct use of tribenzo[a,d,g)coronene as a precursor for GNR synthesis has not been extensively reported, other structurally related PAHs, such as dibenzo[g,p]chrysene (B91316) and triphenylene (B110318) derivatives, have been successfully employed to create porous GNRs. The synthesis of GNRs from molecular precursors allows for precise control over their width and edge structure, which in turn determines their electronic properties. The structural characteristics of tribenzo[a,d,g]coronene make it a plausible candidate for the synthesis of novel GNR architectures.
Advanced Sensing Technologies
The development of fluorogenic sensing materials based on large, hydrophobic polycyclic aromatic hydrocarbons (PAHs) like Tribenzo(a,d,g)coronene for use in aqueous media presents a significant scientific challenge. The inherent properties that make these molecules excellent fluorophores—a rigid, extended π-conjugated system—also lead to extremely low solubility in water, which is a prerequisite for most biological and environmental sensing applications.
Research into the functionalization of the core coronene structure provides a clear blueprint for how this compound could be adapted for aqueous sensing. The primary strategy involves chemical modification to impart water solubility and introduce specific analyte recognition capabilities. This is typically achieved by attaching hydrophilic functional groups to the periphery of the hydrophobic aromatic core. These modifications create amphiphilic molecules that can interact with aqueous environments in unique and useful ways.
One successful approach for related coronene compounds involves the synthesis of coronenediimide derivatives bearing hydrophilic side chains, such as N-Boc protected piperazinyl-pyrimidine groups. These amphiphilic molecules can self-assemble into stable, discrete nanoparticles when dissolved in water. This self-assembly process often quenches the fluorescence of the molecules. However, the nanoparticles can be designed to act as "turn-on" fluorogenic sensors. For instance, the presence of specific analytes, like nitroaromatic explosives, can trigger a disaggregation of the nanoparticles or another conformational change that restores bright fluorescence, signaling the detection event.
Another sophisticated strategy to enhance the performance of such systems in water is through supramolecular complexation. The use of host molecules like cucurbiturils has been shown to encapsulate parts of the amphiphilic coronene derivatives. This can lead to a significant enhancement of fluorescence intensity in aqueous solutions, effectively "turning on" or amplifying the signal from the sensing molecule.
While specific studies detailing the design and application of this compound itself as a fluorogenic sensor in aqueous media are not prominent in publicly available research, the principles have been established with closely related structures. The data below, derived from studies on functionalized coronene diimides, illustrates the performance metrics that could be targeted in the future design of water-soluble this compound sensors.
| Derivative Type | Target Analyte | Sensing Mechanism | Medium | Observed Fluorescence Change |
| Coronenediimide Nanoparticles | Nitroaromatic Explosives (e.g., TNB) | Analyte-induced change in aggregation state | Water | Ratiometric change: Decrease at 690 nm, Increase at 632 nm |
| Coronenediimide + Cucurbit mdpi.comuril | Supramolecular Host | Host-guest complexation | Water | Significant "turn-on" fluorescence enhancement |
This table is illustrative and based on data for coronene derivatives, as direct data for this compound in aqueous sensing is not available in the cited literature.
The synthesis of substituted this compound derivatives has been achieved for applications in materials science, such as nonlinear optics. These synthetic routes demonstrate that the core structure can be chemically modified, opening the possibility for future research to append hydrophilic groups or recognition moieties, thereby translating the sensing principles from the broader coronene family to this specific, extended PAH.
Advanced Spectroscopic and Structural Characterization Techniques in Tribenzo A,d,g Coronene Research
High-Resolution NMR Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like tribenzo(a,d,g)coronene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. nih.govresearchgate.net
In a study of substituted tribenzo[a,d,g]coronene derivatives, ¹H and ¹³C NMR spectra were instrumental in confirming the successful synthesis and purification of the target compounds. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. nih.govresearchgate.net For instance, in one derivative, specific proton signals were observed at distinct chemical shifts, such as a singlet at 9.41 ppm and a doublet at 8.77 ppm, corresponding to the unique protons in the aromatic system. nih.gov Similarly, the ¹³C NMR spectrum provides complementary information, with signals corresponding to the different carbon atoms in the molecule. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted this compound Derivative nih.gov
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 9.41 | s | Aromatic CH |
| ¹H | 8.77 | d | Aromatic CH |
| ¹H | 8.56 | s | Aromatic CH |
| ¹³C | 191.0 | - | C=O or similar |
| ¹³C | 163.7 | - | Aromatic C |
| ¹³C | 163.0 | - | Aromatic C |
| Note: This table is based on representative data from the literature and may not correspond to the parent this compound. 's' denotes a singlet, and 'd' denotes a doublet. |
The coupling patterns and integration values in ¹H NMR spectra further aid in assigning the signals to specific protons, while techniques like COSY and HMBC can establish connectivity between different parts of the molecule. rsc.org The quantitative nature of NMR also allows for the determination of the relative number of atoms in different environments. researchgate.net
Advanced X-ray Diffraction Techniques (e.g., Time-Resolved X-ray Liquidography for Structural Dynamics)
Advanced X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state. For complex polycyclic aromatic hydrocarbons like this compound, single-crystal X-ray diffraction provides definitive proof of the molecular structure and reveals crucial information about intermolecular interactions and packing in the solid state. mdpi.com
Furthermore, the field of structural dynamics benefits immensely from time-resolved X-ray liquidography (TRXL), also known as time-resolved X-ray solution scattering. researchgate.netnih.gov This cutting-edge technique allows researchers to visualize the structural changes of molecules in solution as a reaction proceeds. researchgate.netnih.gov By using a pump-probe approach, where a laser pulse initiates a reaction and a subsequent X-ray pulse probes the structure, TRXL can capture snapshots of transient intermediates with high temporal resolution. researchgate.netnih.govrsc.org This method provides a global picture of the reaction, tracking not only the solute's structural evolution but also the response of the surrounding solvent molecules. nih.gov While direct studies on this compound using TRXL are not widely reported, the technique holds immense potential for understanding its photochemical reactions and excited-state dynamics in solution. The time resolution of TRXL can extend down to the femtosecond regime, particularly with the advent of X-ray free-electron lasers (XFELs), enabling the observation of fundamental processes like bond breaking and formation in real-time. nih.govrsc.org
Comprehensive Vibrational Spectroscopy (FTIR, Raman) for Molecular and Structural Characterization
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the molecule. These spectra are valuable for identifying characteristic functional groups. For instance, the absence of certain bands can confirm the completion of a reaction. rsc.org
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. researchgate.net In the context of large polycyclic aromatic hydrocarbons, Raman spectra are particularly useful for characterizing the carbon skeleton's vibrational modes. Typically, carbonaceous materials exhibit two prominent bands: the G-band (around 1580 cm⁻¹) associated with the in-plane stretching of sp²-hybridized carbon atoms in the graphitic lattice, and the D-band (around 1350 cm⁻¹) which is activated by defects and disorder in the carbon structure. researchgate.net The relative intensity and position of these bands can provide insights into the degree of structural order and crystallite size. researchgate.net
Table 2: Typical Raman Bands for Carbonaceous Materials researchgate.net
| Band | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| D-band | ~1350 | Disorder-induced |
| G-band | ~1600 | In-plane sp² C-C stretching |
| Note: The exact positions can vary depending on the specific material and experimental conditions. |
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the chemical formula. nih.gov For this compound (C₃₆H₁₈), the expected exact mass is 450.1408. HR-MS can verify this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are often employed for large, non-volatile molecules like this compound and its derivatives. mdpi.com
Z-scan Techniques for Nonlinear Optical Response Characterization
The Z-scan technique is a widely used method to investigate the nonlinear optical (NLO) properties of materials, specifically the nonlinear absorption and nonlinear refraction. mdpi.comwebsiteonline.cn In a typical Z-scan experiment, a sample is translated along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. websiteonline.cn
An "open-aperture" Z-scan, where the aperture is removed, is sensitive to nonlinear absorption processes such as two-photon absorption (TPA) and reverse saturable absorption (RSA). mdpi.com A "closed-aperture" Z-scan, with the aperture in place, is sensitive to nonlinear refraction, which manifests as self-focusing or self-defocusing of the laser beam. researchgate.net
Studies on substituted tribenzo[a,d,g]coronene derivatives have demonstrated their significant NLO response using the Z-scan technique. mdpi.com These compounds have shown reverse saturable absorption, indicating that the excited-state absorption cross-section is larger than the ground-state absorption cross-section. mdpi.com This property is desirable for applications in optical limiting. The nonlinear absorption coefficient (β) can be extracted from the open-aperture Z-scan data. mdpi.com
Table 3: Nonlinear Optical Properties of a this compound Derivative from Z-scan Analysis mdpi.com
| Property | Value | Technique |
| Nonlinear Absorption | Reverse Saturable Absorption (RSA) | Open-aperture Z-scan |
| Mechanism | Excited State Absorption | Nanosecond transient absorption spectroscopy |
| Note: This table presents qualitative findings from a study on substituted this compound. |
The underlying mechanisms for the observed NLO behavior can be further elucidated by techniques like nanosecond transient absorption spectroscopy, which can identify the involvement of triplet excited states. mdpi.com
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Discoveries
Research into tribenzo(a,d,g)coronene and its derivatives has yielded significant insights into the synthesis and properties of large, planar π-systems. A pivotal academic contribution has been the development of synthetic routes to functionalized this compound derivatives. A notable method involves a multi-step process beginning with a Diels-Alder reaction, followed by a Scholl oxidation to construct the final aromatic framework mdpi.com. This approach has enabled the strategic placement of various substituents onto the coronene (B32277) core, allowing for the fine-tuning of the molecule's electronic and photophysical properties mdpi.com.
Key discoveries have centered on the unique optoelectronic characteristics of these molecules. For instance, substituted this compound derivatives have been shown to exhibit green fluorescence mdpi.com. Furthermore, when complexed with fullerene (C60), these compounds can generate a strong photocurrent response under white light irradiation, highlighting their potential as donor materials in organic photovoltaic devices mdpi.com. Investigations into their nonlinear optical properties have revealed that some derivatives exhibit two-photon absorption and excited-state absorption, making them of interest for optical limiting applications mdpi.com.
The structural characterization of these complex molecules has also been a significant area of research. Single-crystal X-ray diffraction studies of a substituted this compound derivative have provided precise information about its molecular geometry, confirming the non-planar nature of the fused benzene (B151609) rings in this specific case mdpi.com. This deviation from perfect planarity, which contrasts with the parent coronene unit, is a crucial finding for understanding the packing and electronic interactions in the solid state mdpi.com.
Computational studies, often performed in conjunction with experimental work, have been instrumental in understanding the electronic structure of this compound derivatives. Density Functional Theory (DFT) calculations have been used to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing a theoretical basis for the observed electrochemical and optical properties mdpi.com. These theoretical models are crucial for the rational design of new derivatives with tailored characteristics.
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the progress made, the field of this compound research presents several unexplored avenues and methodological challenges.
Unexplored Research Avenues:
On-Surface Synthesis and Self-Assembly: While the on-surface synthesis of other PAHs has been extensively studied, the controlled, bottom-up synthesis of this compound on conductive surfaces remains a largely unexplored area. Such studies could lead to the fabrication of precisely defined nanostructures with novel electronic and spintronic properties.
Heteroatom-Doped Derivatives: The systematic incorporation of heteroatoms (e.g., nitrogen, sulfur, boron) into the this compound framework is an area with significant potential. Heteroatom doping can dramatically alter the electronic properties, charge transport characteristics, and intermolecular interactions of the parent molecule, opening up new possibilities for applications in catalysis and electronic devices.
Chiral Tribenzo(a,d,g)coronenes: The synthesis and resolution of chiral derivatives of this compound could lead to materials with unique chiroptical properties, such as circularly polarized luminescence, which are highly sought after for applications in displays, sensing, and spintronics.
Supramolecular Chemistry: The exploration of this compound as a building block in supramolecular chemistry is still in its early stages. Its large, rigid π-surface makes it an ideal candidate for forming host-guest complexes and extended self-assembled architectures with novel functions.
Methodological Challenges:
Solubility: The inherent planarity and large π-surface of this compound lead to strong intermolecular π-π stacking interactions, which often result in poor solubility in common organic solvents. This can complicate their processing for device fabrication and characterization in solution. The strategic introduction of bulky solubilizing groups is a common but sometimes synthetically demanding solution.
Single-Crystal Growth: Obtaining high-quality single crystals suitable for X-ray diffraction analysis can be difficult for large PAHs like this compound. This is often due to their limited solubility and tendency to form polycrystalline aggregates.
Broader Implications for Fundamental Organic Chemistry and Materials Science Advancement
The study of this compound has broader implications that extend beyond the properties of the molecule itself.
Fundamental Organic Chemistry:
Aromaticity and π-Conjugation: this compound serves as an excellent model system for studying the concepts of aromaticity and π-electron delocalization in extended, non-linear systems. The unique arrangement of its fused rings provides a platform for testing and refining theoretical models of aromaticity, such as Clar's sextet theory.
Structure-Property Relationships: The ability to synthesize a variety of substituted derivatives of this compound allows for systematic investigations into how the placement and electronic nature of functional groups influence the molecule's properties. This contributes to a deeper understanding of structure-property relationships in large PAHs.
Materials Science Advancement:
Organic Electronics: As demonstrated by the promising photocurrent response of its derivatives, this compound is a valuable scaffold for the development of new materials for organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). chemistryviews.org Its rigid structure and tunable electronic properties are highly desirable for these applications.
Nanographene and Graphene Nanoribbons: this compound can be considered a "nanographene" or a well-defined fragment of graphene. The study of its properties provides insights into the behavior of its larger, more complex counterparts, such as graphene nanoribbons. The synthetic methodologies developed for this compound can also be adapted for the bottom-up synthesis of these advanced carbon-based materials.
Development of New Materials: The exploration of this compound and its derivatives contributes to the expanding toolbox of molecular building blocks available to materials scientists. Its unique geometry and properties can inspire the design of new liquid crystals, porous materials, and sensors.
Q & A
Q. What are the established synthetic methods for Tribenzo(a,d,g)coronene, and how can purity be optimized?
this compound is typically synthesized via solution-phase condensation reactions, often involving polycyclic aromatic hydrocarbon precursors under controlled thermal conditions. Key steps include cyclodehydrogenation to form the fused aromatic system. To optimize purity, researchers should employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution, followed by recrystallization in high-boiling-point solvents like chlorobenzene. Monitoring purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry is critical .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
UV-Vis absorption and fluorescence spectroscopy are used to analyze π-π* transitions, while nuclear magnetic resonance (NMR, particularly and ) resolves proton environments and aromaticity. X-ray diffraction (XRD) is essential for confirming crystal packing and molecular geometry. For nanomaterials, transmission electron microscopy (TEM) and atomic force microscopy (AFM) provide morphological insights. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances accuracy .
Q. How can researchers mitigate challenges in achieving reproducible self-assembly of this compound derivatives?
Reproducibility hinges on solvent choice (e.g., dichloromethane for low polarity), controlled evaporation rates, and substrate functionalization (e.g., SiO surfaces). Systematic variation of parameters like concentration (0.1–1.0 mM) and temperature (20–60°C) during drop-casting can identify optimal conditions. Documenting solvent batch sources and humidity levels is advised to account for environmental variability .
Advanced Research Questions
Q. What mechanistic insights explain the charge-transfer interactions in this compound-based donor-acceptor cocrystals?
In cocrystals (e.g., with perylene diimides), alternating π-stacking creates intermolecular charge-transfer pathways. Researchers should correlate XRD-derived interplanar distances (e.g., 3.4–3.7 Å) with red-shifted absorption/emission spectra to quantify charge-transfer efficiency. Time-resolved photoluminescence and femtosecond transient absorption spectroscopy can elucidate exciton dynamics and charge separation lifetimes. Density functional theory (DFT) simulations with gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 model) model electronic coupling .
Q. How do substituent effects alter the electronic properties of this compound, and what experimental frameworks validate these changes?
Electron-withdrawing groups (e.g., -NO) lower HOMO/LUMO levels, enhancing n-type semiconductor behavior. Comparative studies should synthesize derivatives with varying substituents and characterize via cyclic voltammetry (for redox potentials) and Kelvin probe force microscopy (for work function). Pairing experimental data with DFT-calculated band structures (using software like Gaussian or ORCA) isolates substituent impacts from lattice effects .
Q. What strategies resolve contradictions in reported optical bandgaps of this compound derivatives?
Discrepancies often arise from differences in crystallinity or measurement techniques. Researchers should standardize sample preparation (e.g., thermal annealing) and use multiple methods: UV-Vis Tauc plots for direct bandgaps, photoelectron spectroscopy for ionization potentials, and spectroscopic ellipsometry for thin-film optical constants. Meta-analyses of published data using frameworks like PICO (Population: synthesized derivatives; Intervention: characterization method; Comparison: theoretical values; Outcome: bandgap consistency) can identify systematic biases .
Q. How can one-dimensional morphological control be achieved in this compound nanostructures for optoelectronic applications?
Template-assisted self-assembly (e.g., anodic aluminum oxide membranes) enforces uniaxial growth. Solvent-vapor annealing aligns fibrillar structures, while surfactant additives (e.g., cetyltrimethylammonium bromide) modulate aspect ratios. In situ AFM or grazing-incidence XRD during growth phases tracks morphology evolution. Correlating fiber dimensions (length: 1–10 µm; diameter: 50–200 nm) with charge-carrier mobility (via field-effect transistor measurements) establishes structure-property relationships .
Q. What computational protocols best predict the supramolecular assembly of this compound in multicomponent systems?
Molecular dynamics (MD) simulations with force fields like OPLS-AA model solvent effects and intermolecular interactions. For electronic structure, hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) improve accuracy for π-stacking energies. Machine learning algorithms trained on existing cocrystal datasets can predict stable stoichiometries (e.g., 1:1 vs. 2:1 donor-acceptor ratios) and guide experimental synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
